molecular formula C25H35N5O8 B022837 Oxyplicacetin CAS No. 100108-92-7

Oxyplicacetin

Cat. No. B022837
M. Wt: 533.6 g/mol
InChI Key: NJRKCURACRGUML-IIYKVCNPSA-N
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Description

Oxaliplatin is a platinum-based chemotherapy drug used in combination with other medicines (e.g., fluorouracil, leucovorin) to treat advanced cancer of the colon or rectum .


Synthesis Analysis

Oxaliplatin is a derivative of platinum and has been studied for its synthesis and cytotoxicity .


Molecular Structure Analysis

The molecular formula of Oxaliplatin is C25H35N5O8 . It has a complex structure that includes a square planar platinum(II) center .


Physical And Chemical Properties Analysis

Oxaliplatin has a molecular weight of 533.6 g/mol . More detailed physical and chemical properties would require specific laboratory analysis.

Scientific Research Applications

  • Oxytocin : Research has shown that oxytocin enhances prosocial-relevant perception by increasing theory-of-mind-related neural activations during third-party altruistic decisions (Hu et al., 2016).

  • Oxiracetam : This compound can improve cognitive impairment after chronic cerebral hypoperfusion in rats and prevent deficits in neural plasticity, white matter lesions, and synaptic ultrastructure (Yao et al., 2016).

  • Oxytocin's Effects on Eating Behaviour and Metabolism : Oxytocin can reduce caloric intake, increase fat oxidation, and improve insulin sensitivity in humans (Lawson, 2017).

  • Oxyphenisatin Acetate : This compound inhibits the growth of breast cancer cell lines by inducing a multifaceted cell starvation response, leading to autophagy, mitochondrial dysfunction, and autocrine TNFα-mediated apoptosis (Morrison et al., 2013).

  • Alpinia oxyphylla : This plant has various pharmacological activities, including neuroprotection and anti-diabetic properties (Zhang et al., 2018).

  • Oxytocin for Anxiety and Social Dysfunctions : Oxytocin shows potential as a therapeutic treatment for anxiety disorders, fear, and social dysfunctions (Neumann & Slattery, 2016).

  • Oxiracetam in Social Recognition : Oxiracetam pre-treatment in rats can prevent social recognition deficits induced by trimethyltin (Hliňák & Krejci, 2005).

  • Oxytocin as a Treatment for Schizophrenia : Intranasal oxytocin may improve symptoms in schizophrenia patients when used as an adjunct to antipsychotic medication (Feifel, 2011).

  • Oxytocin's Antipsychotic Potential : Oxytocin as a novel antipsychotic with a unique mechanism of action and good safety profile in chronic trials (Macdonald & Feifel, 2012).

  • Chitin and Chitosan : These substances have potential biomedical applications, including as wound dressing materials and drug delivery vehicles (Khor & Lim, 2003).

  • Cytosaminomycins : These are nucleoside antibiotics related to oxyplicacetin with different carboxylic acid moieties bonded to the cytosine residue (Shiomi et al., 1994).

  • MiRNA-204-5p and Oxaliplatin : These have a synergistic anticancer effect in colon cancers (Yang et al., 2019).

Safety And Hazards

Oxaliplatin can cause harmful effects if swallowed and serious eye irritation. It’s important to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective clothing and eye protection .

Future Directions

Oxaliplatin is currently used in the treatment of various cancers. There’s ongoing research into improving its efficacy and reducing side effects .

properties

IUPAC Name

4-amino-N-[1-[(2R,4R,5S,6R)-5-[(1S,2R,3S,4R,5S)-4-(dimethylamino)-2,3,5-trihydroxycyclohexyl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O8/c1-12-23(38-17-10-15(31)20(29(2)3)22(34)21(17)33)16(32)11-19(37-12)30-9-8-18(28-25(30)36)27-24(35)13-4-6-14(26)7-5-13/h4-9,12,15-17,19-23,31-34H,10-11,26H2,1-3H3,(H,27,28,35,36)/t12-,15+,16-,17+,19-,20-,21+,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRKCURACRGUML-IIYKVCNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)N)O)OC4CC(C(C(C4O)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)N)O)O[C@H]4C[C@@H]([C@H]([C@@H]([C@H]4O)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90905212
Record name 4-[(4-Aminobenzoyl)imino]-1-{2,6-dideoxy-4-O-[4-(dimethylamino)-2,3,5-trihydroxycyclohexyl]hexopyranosyl}-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxyplicacetin

CAS RN

100108-92-7
Record name Oxyplicacetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100108927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(4-Aminobenzoyl)imino]-1-{2,6-dideoxy-4-O-[4-(dimethylamino)-2,3,5-trihydroxycyclohexyl]hexopyranosyl}-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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